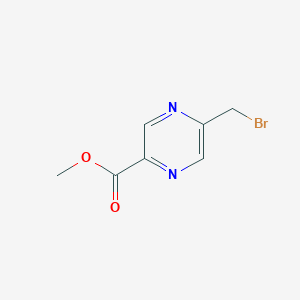

Methyl 5-(bromomethyl)pyrazine-2-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 5-(bromomethyl)pyrazine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O2/c1-12-7(11)6-4-9-5(2-8)3-10-6/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIGRHUBIDWZLHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=C(N=C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00620989 | |

| Record name | Methyl 5-(bromomethyl)pyrazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00620989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193966-70-0 | |

| Record name | Methyl 5-(bromomethyl)pyrazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00620989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 5-(bromomethyl)pyrazine-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of Methyl 5-(bromomethyl)pyrazine-2-carboxylate: Principles and Practices

Abstract

Methyl 5-(bromomethyl)pyrazine-2-carboxylate is a pivotal heterocyclic building block in medicinal chemistry and drug development, serving as a key intermediate for a variety of pharmacologically active compounds. This guide provides an in-depth examination of its synthesis, focusing on the most prevalent and efficient pathway: the free-radical bromination of Methyl 5-methylpyrazine-2-carboxylate. We will explore the underlying chemical principles, provide a detailed experimental protocol, discuss critical process parameters, and address common challenges. This document is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries who require a comprehensive understanding of this important synthetic transformation.

Introduction: Significance of the Target Molecule

Pyrazine derivatives are a class of heterocyclic compounds that feature prominently in the architecture of many pharmaceutical agents. Their unique electronic properties and ability to participate in hydrogen bonding make them valuable pharmacophores. This compound (CAS 160537-53-3) is particularly noteworthy due to the reactive bromomethyl group, which serves as a chemical handle for introducing the pyrazine moiety into larger, more complex molecules through nucleophilic substitution reactions. This intermediate is crucial in the synthesis of various therapeutic agents, including those targeting diabetes and infectious diseases.[1]

The synthesis of this molecule is, therefore, a critical step in the drug discovery and development pipeline. The most direct and widely adopted approach involves the selective bromination of the methyl group on the pyrazine ring, a transformation that requires careful control of reaction conditions to achieve high yield and purity.

Retrosynthetic Analysis & Pathway Selection

A logical retrosynthetic disconnection of the target molecule points to Methyl 5-methylpyrazine-2-carboxylate as the immediate precursor. This simplifies the synthesis to a single, crucial transformation: the selective bromination of a benzylic-like methyl group.

Caption: Retrosynthetic analysis of the target molecule.

The method of choice for this transformation is the Wohl-Ziegler reaction .[2][3] This reaction employs N-Bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator. This pathway is favored for several key reasons:

-

Selectivity: NBS is renowned for its ability to selectively brominate allylic and benzylic positions over other potentially reactive sites, such as the aromatic ring itself or addition across double bonds.[4][5]

-

Safety and Handling: NBS is a crystalline solid that is significantly easier and safer to handle than liquid bromine (Br₂).[5]

-

Controlled Reaction: The reaction mechanism relies on a low, steady-state concentration of molecular bromine, which is generated in situ. This minimizes side reactions that can occur with high concentrations of Br₂.[2][6]

Core Synthesis Pathway: Wohl-Ziegler Bromination

The conversion of Methyl 5-methylpyrazine-2-carboxylate to this compound is achieved through a free-radical chain reaction.

Reaction Mechanism

The Wohl-Ziegler bromination proceeds through a classic radical chain mechanism consisting of three phases: initiation, propagation, and termination.[4][7]

-

Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator, such as Azobisisobutyronitrile (AIBN) or benzoyl peroxide, upon heating or UV irradiation. The resulting radicals abstract a hydrogen atom from trace amounts of HBr present, or react with NBS to generate a bromine radical (Br•).[7]

-

Propagation:

-

A bromine radical abstracts a hydrogen atom from the methyl group of the pyrazine substrate. This is the rate-determining step and is favored at this position due to the resonance stabilization of the resulting pyrazinylmethyl radical.

-

The pyrazinylmethyl radical then reacts with a molecule of NBS (or Br₂) to form the desired product, this compound, and generates a new bromine radical, which continues the chain reaction.[4]

-

-

Termination: The reaction ceases when radicals combine with each other to form non-radical species.

Caption: Simplified mechanism of the Wohl-Ziegler bromination.

Detailed Experimental Protocol

This protocol is a synthesized representation based on established procedures for Wohl-Ziegler brominations.[3][8]

Materials & Reagents:

| Reagent | CAS No. | Molar Mass ( g/mol ) | Role |

| Methyl 5-methylpyrazine-2-carboxylate | 41110-33-2 | 152.15 | Starting Material |

| N-Bromosuccinimide (NBS) | 128-08-5 | 177.98 | Brominating Agent |

| Azobisisobutyronitrile (AIBN) | 78-67-1 | 164.21 | Radical Initiator |

| Carbon Tetrachloride (CCl₄) | 56-23-5 | 153.82 | Solvent |

| Saturated Sodium Bicarbonate (aq.) | 144-55-8 | 84.01 | Quenching/Neutralizing Agent |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | Drying Agent |

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Methyl 5-methylpyrazine-2-carboxylate (1.0 eq.) in anhydrous carbon tetrachloride (CCl₄). Note: Due to its toxicity, CCl₄ should be handled in a well-ventilated fume hood. Acetonitrile can be a suitable alternative solvent.[6]

-

Addition of Reagents: Add N-Bromosuccinimide (NBS, 1.05-1.1 eq.) and a catalytic amount of Azobisisobutyronitrile (AIBN, ~0.02-0.05 eq.) to the solution.

-

Reaction Execution: Heat the mixture to reflux (approx. 77°C for CCl₄). The reaction can be monitored by observing the progress of the reaction; NBS, which is denser than CCl₄, will be consumed and replaced by succinimide, which is less dense and will float.[3] The reaction is typically complete within 2-4 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide by-product.

-

Transfer the filtrate to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution to neutralize any residual HBr.

-

Wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate.[9]

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solvent under reduced pressure.

-

The resulting crude product is typically purified by silica gel column chromatography, eluting with a hexane/ethyl acetate gradient, to afford this compound as a solid or oil.[9]

-

Causality Behind Experimental Choices

-

Solvent: Anhydrous, non-polar solvents like CCl₄ are ideal because they do not react with the radical intermediates and NBS has low solubility, which helps maintain a low concentration of bromine.[2][6] The anhydrous condition is critical to prevent hydrolysis of NBS and the product.[10]

-

Stoichiometry: A slight excess of NBS is used to ensure complete consumption of the starting material. Using a large excess can lead to di-bromination or other side reactions.

-

Initiator: AIBN is a preferred initiator because it decomposes at a convenient rate at the reflux temperature of CCl₄, providing a steady stream of radicals without requiring a separate UV light source.

-

Work-up: The aqueous bicarbonate wash is essential to quench the reaction and remove acidic by-products like HBr, which can catalyze side reactions or degrade the product.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is the most powerful tool. The disappearance of the singlet corresponding to the pyrazine-CH₃ protons (typically ~2.5 ppm) and the appearance of a new singlet for the pyrazine-CH₂Br protons (~4.5-5.0 ppm) is a clear indicator of a successful reaction.

-

Mass Spectrometry (MS): ESI-MS will show the characteristic molecular ion peak [M+H]⁺, which will exhibit the isotopic pattern typical for a monobrominated compound (two peaks of nearly equal intensity separated by 2 m/z units).[9]

Safety and Handling

-

N-Bromosuccinimide (NBS): NBS is an irritant and should be handled with care, avoiding inhalation of dust. It can decompose over time, releasing bromine, and should be stored in a refrigerator.[10]

-

Carbon Tetrachloride (CCl₄): CCl₄ is a toxic, ozone-depleting substance and a suspected carcinogen. All operations should be performed in a certified chemical fume hood.[3]

-

AIBN: AIBN is thermally unstable and can decompose vigorously if heated improperly. It should be stored in a cool place.

-

General Precautions: Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

Conclusion

The Wohl-Ziegler bromination of Methyl 5-methylpyrazine-2-carboxylate is a reliable and efficient method for the synthesis of this compound. By understanding the underlying radical mechanism and carefully controlling the reaction parameters—particularly the choice of an anhydrous solvent and the stoichiometry of NBS—researchers can consistently obtain this valuable intermediate in high yield and purity. This guide provides the foundational knowledge and practical steps necessary for the successful execution of this important synthetic transformation in a research and development setting.

References

-

Iovel, I., Goldberg, Y., & Shymanska, M. (1991). AN IMPROVED SYNTHESIS OF 5-METHYLPYRAZINE-2-CARBOXYLIC ACID. Organic Preparations and Procedures International, 23(2), 188-190. Retrieved from [Link]

- Google Patents. (n.d.). CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid.

-

Chem-Station Int. Ed. (2014, April 19). Wohl-Ziegler Bromination. Retrieved from [Link]

-

Specialty Chemicals. (n.d.). Understanding the Mechanisms: How NBS Achieves Selective Bromination. Retrieved from [Link]

-

Chem-Station Int. Ed. (2014, April 19). Wohl-Ziegler Bromination. Retrieved from [Link]

-

Wikipedia. (n.d.). Wohl–Ziegler bromination. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Wohl-Ziegler Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Bromination - Common Conditions. Retrieved from [Link]

-

Master Organic Chemistry. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from [Link]

-

Wikipedia. (2019, July 6). N-Bromosuccinimide. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Bromination - Common Conditions. Retrieved from [Link]

-

Master Organic Chemistry. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from [Link]

-

Thermo Fisher Scientific. (2022, October 25). Wohl Ziegler Bromination - Named Reactions in Organic Chemistry [Video]. YouTube. Retrieved from [Link]

-

Thermo Fisher Scientific. (2022, October 25). Wohl Ziegler Bromination - Named Reactions in Organic Chemistry [Video]. YouTube. Retrieved from [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. Wohl-Ziegler Bromination | Chem-Station Int. Ed. [en.chem-station.com]

- 3. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]

- 4. nbinno.com [nbinno.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Wohl-Ziegler Reaction [organic-chemistry.org]

- 7. youtube.com [youtube.com]

- 8. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 9. Methyl-5-(bromomethyl)pyrazine-2-carboxylate CAS#: 193966-70-0 [m.chemicalbook.com]

- 10. glaserr.missouri.edu [glaserr.missouri.edu]

"Methyl 5-(bromomethyl)pyrazine-2-carboxylate" chemical properties

An In-Depth Technical Guide to the Chemical Properties and Applications of Methyl 5-(bromomethyl)pyrazine-2-carboxylate

Introduction

This compound is a heterocyclic organic compound featuring a pyrazine ring, a structure of significant interest in medicinal chemistry.[1] The pyrazine nucleus is a key pharmacophore found in numerous clinically approved drugs, highlighting its importance in drug design and development.[2] This guide provides a comprehensive overview of this compound, focusing on its chemical properties, synthesis, reactivity, and applications. Its value stems from the reactive bromomethyl group, which makes it a versatile intermediate for creating more complex molecules, particularly in the synthesis of kinase inhibitors and other bioactive compounds targeting a range of diseases.[3] This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Core Chemical and Physical Properties

A foundational understanding of a compound begins with its fundamental physical and chemical identifiers. These properties are critical for laboratory handling, reaction setup, and analytical characterization.

| Property | Value | Source(s) |

| CAS Number | 193966-70-0 | [4][5] |

| Molecular Formula | C₇H₇BrN₂O₂ | [3][4] |

| Molecular Weight | 231.05 g/mol | [3][6] |

| Appearance | White to off-white solid | [4][5] |

| Storage | Under inert gas (Nitrogen or Argon) at 2-8°C | [4][5] |

| SMILES | COC(=O)C1=NC=C(N=C1)CBr | [7] |

| InChI | InChI=1S/C7H7BrN2O2/c1-12-7(11)6-4-9-5(2-8)3-10-6/h3-4H,2H2,1H3 | [4][5] |

| InChIKey | OIGRHUBIDWZLHR-UHFFFAOYSA-N | [5][7] |

Synthesis and Purification

The synthesis of this compound is typically achieved through the bromination of its precursor, Methyl 5-methylpyrazine-2-carboxylate. This reaction specifically targets the benzylic-like methyl group, which is activated by the adjacent pyrazine ring, making it susceptible to radical bromination.

Synthetic Workflow Diagram

Caption: Synthetic route from the methyl precursor to the final bromomethyl product.

Detailed Experimental Protocol

This protocol is a self-validating system where successful isolation of the product with the expected analytical data confirms the efficacy of the steps.

-

Dissolution: Dissolve Methyl 5-methylpyrazine-2-carboxylate (e.g., 0.5 g, 3.28 mmol) in acetic acid (5 mL) at room temperature in a suitable reaction flask.[4]

-

Causality: Acetic acid serves as a polar protic solvent that can facilitate the bromination reaction.

-

-

Reagent Addition: Slowly add bromine (e.g., 0.9 mL, 3.6 mmol) to the reaction mixture.[4]

-

Causality: Bromine is the brominating agent. Slow addition is crucial to control the reaction rate and temperature.

-

-

Reaction: Heat the mixture to 80°C and maintain this temperature for 45 minutes.[4]

-

Causality: Thermal energy is required to initiate the radical chain reaction for the bromination of the methyl group.

-

-

Solvent Removal: Upon completion, cool the reaction mixture and concentrate it under reduced pressure to remove the acetic acid.[4]

-

Work-up:

-

Adjust the pH of the residue to basic using a saturated sodium bicarbonate solution.[4] This step neutralizes any remaining acid.

-

Extract the product into an organic solvent, such as ethyl acetate.[4]

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]

-

-

Purification: Purify the crude product by silica gel column chromatography, eluting with a solvent system like 20% ethyl acetate in hexane, to yield the final product.[4]

-

Causality: Chromatography separates the desired product from unreacted starting materials and byproducts based on polarity.

-

-

Analysis: The product can be confirmed by mass spectrometry. For instance, an Electrospray Ionization (ESI) analysis should show a measured [M+H]⁺ value of approximately 231.0, consistent with the calculated value of 230.97.[4]

Reactivity and Key Applications

The synthetic utility of this compound lies in the high reactivity of its bromomethyl group. This group acts as an excellent electrophile, making it susceptible to nucleophilic substitution reactions. This reactivity allows for the straightforward introduction of the pyrazine moiety into larger, more complex molecular scaffolds.

Role as a Versatile Intermediate

Caption: Applications of the title compound as a key building block in research.

This compound serves as a crucial intermediate for synthesizing a variety of pharmaceutical compounds.[3] Its reactive nature is particularly valuable in:

-

Medicinal Chemistry: It is frequently used to build complex heterocyclic systems for drug candidates targeting cancer, inflammation, and central nervous system (CNS) disorders.[3] The pyrazine core is a known component in many biologically active molecules, including some FDA-approved antibacterial agents.[1][2]

-

Kinase Inhibitor Development: The ability to easily perform alkylation or coupling reactions makes it a valuable tool in the development of kinase inhibitors, a major class of cancer therapeutics.[3]

-

Agrochemical Research: The structural properties and reactivity profile are also exploited in the design of novel pesticides and herbicides.[3]

Spectroscopic Characteristics

While specific spectra for this compound require experimental acquisition, its structure allows for the prediction of key spectroscopic features based on analyses of similar pyrazine derivatives.[8][9]

-

¹H NMR: The proton nuclear magnetic resonance (¹H NMR) spectrum is expected to show distinct signals. The methyl ester protons (-OCH₃) would appear as a singlet, typically in the 3.9-4.1 ppm range. The bromomethyl protons (-CH₂Br) would also be a singlet, shifted further downfield (around 4.5-5.0 ppm) due to the deshielding effect of the adjacent bromine atom and pyrazine ring. The two aromatic protons on the pyrazine ring would appear as distinct signals in the 8.5-9.5 ppm region.[2][10]

-

¹³C NMR: The carbon NMR spectrum would show characteristic peaks for the carbonyl carbon of the ester (around 160-170 ppm), the carbons of the pyrazine ring (in the 140-155 ppm range), the methyl ester carbon (around 53 ppm), and the bromomethyl carbon (around 30-40 ppm).

-

FT-IR Spectroscopy: Infrared spectroscopy would reveal key functional groups. A strong absorption band around 1720-1740 cm⁻¹ would correspond to the C=O stretching of the ester. C-H stretching vibrations from the aromatic ring would be observed above 3000 cm⁻¹.[9][11]

-

Mass Spectrometry: As confirmed during its synthesis, ESI-MS would show a prominent [M+H]⁺ peak at m/z 231.0, corresponding to the protonated molecule.[4]

Safety, Handling, and Storage

Proper handling and storage are paramount to ensure laboratory safety and maintain the integrity of the compound.

Hazard Identification

This compound is classified with the following hazards:

-

Skin Irritation: Causes skin irritation.

-

Eye Irritation: Causes serious eye irritation.[12]

-

Respiratory Irritation: May cause respiratory irritation.

Safe Handling and Storage Workflow

Caption: Recommended workflow for safely handling and storing the compound.

Personal Protective Equipment (PPE):

-

Wear protective gloves, such as those compliant with EN 374 standards.[13][14]

-

Use safety glasses with side-shields or goggles.[12]

-

Wear a lab coat or other impervious clothing.[13]

Handling and Engineering Controls:

-

Use only in a well-ventilated area, preferably within a chemical fume hood.[12]

-

Avoid generating dust.[12]

-

Wash hands thoroughly after handling.

First Aid Measures:

-

If on Skin: Wash off immediately with plenty of soap and water. If skin irritation occurs, seek medical advice.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[12]

-

If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[12]

Storage:

-

Store in a cool, dry, and well-ventilated place.[15]

-

Keep the container tightly closed and store under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C to maintain stability.[4][5]

Conclusion

This compound is a highly valuable building block in modern organic synthesis and medicinal chemistry. Its well-defined chemical properties, straightforward synthesis, and, most importantly, the reactivity of its bromomethyl group make it an indispensable tool for researchers. The ability to readily incorporate the pyrazine scaffold into novel molecular architectures solidifies its role as a key intermediate in the ongoing development of new therapeutics and agrochemicals. Adherence to strict safety and handling protocols is essential when working with this reactive compound to ensure both experimental success and personal safety.

References

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. This compound [myskinrecipes.com]

- 4. Methyl-5-(bromomethyl)pyrazine-2-carboxylate CAS#: 193966-70-0 [m.chemicalbook.com]

- 5. Methyl-5-(bromomethyl)pyrazine-2-carboxylate price,buy Methyl-5-(bromomethyl)pyrazine-2-carboxylate - chemicalbook [chemicalbook.com]

- 6. This compound – Biotuva Life Sciences [biotuva.com]

- 7. PubChemLite - this compound (C7H7BrN2O2) [pubchemlite.lcsb.uni.lu]

- 8. bendola.com [bendola.com]

- 9. The spectroscopic investigation of 3-amino-2-pyrazinecarboxylicacid and methyl-3-amino-2-pyrazinecarboxylate - A Comparative Study | Journal of Environmental Nanotechnology [nanoient.org]

- 10. METHYL PYRAZINE-2-CARBOXYLATE(6164-79-0) 1H NMR spectrum [chemicalbook.com]

- 11. mdpi.com [mdpi.com]

- 12. fishersci.com [fishersci.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. 193966-70-0|甲基-5-(溴甲基)吡嗪-2-甲酸甲酯|this compound|-范德生物科技公司 [bio-fount.com]

- 15. airgas.com [airgas.com]

- 16. Methyl 5-bromopyrazine-2-carboxylate | C6H5BrN2O2 | CID 27282430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. chembk.com [chembk.com]

- 18. 866327-72-2|Methyl 5-(dibromomethyl)pyrazine-2-carboxylate|BLD Pharm [bldpharm.com]

- 19. pyrazine derivatives evaluated: Topics by Science.gov [science.gov]

- 20. fishersci.com [fishersci.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. static.cymitquimica.com [static.cymitquimica.com]

- 23. prod.adv-bio.com [prod.adv-bio.com]

- 24. Methyl-5-(bromomethyl)pyrazine-2-carboxylate, CasNo.193966-70-0 Hunan chemfish Pharmaceutical co.,Ltd China (Mainland) [chemfish.lookchem.com]

- 25. CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid - Google Patents [patents.google.com]

- 26. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 27. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 28. 5-Methyl-2-pyrazinecarboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 29. methyl 5-bromo-2-oxo-1H-pyrazine-3-carboxylate | CAS: 21874-61-3 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 30. aboundchem.com [aboundchem.com]

- 31. parchem.com [parchem.com]

- 32. Methyl pyrazine-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Methyl 5-(bromomethyl)pyrazine-2-carboxylate (CAS: 193966-70-0)

This guide provides an in-depth technical overview of Methyl 5-(bromomethyl)pyrazine-2-carboxylate, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. Moving beyond a simple recitation of facts, this document elucidates the chemical logic, practical applications, and critical handling procedures necessary for the effective and safe utilization of this versatile reagent.

Core Compound Identity and Physicochemical Properties

This compound is a bifunctional pyrazine derivative featuring a reactive bromomethyl group and a methyl ester. This specific arrangement of functional groups makes it an exceptionally useful electrophilic intermediate for introducing the pyrazine-2-carboxylate moiety into larger, more complex molecules. Its identity and key properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 193966-70-0 | |

| Molecular Formula | C₇H₇BrN₂O₂ | |

| Molecular Weight | 231.05 g/mol | |

| Appearance | White to off-white solid | |

| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2-8°C | |

| Solubility | Soluble in organic solvents such as ethanol and chloroform; insoluble in water. | |

| Melting Point | Not definitively reported in surveyed literature. | |

| Mass Spectrometry | ESI-MS [M+H]⁺: Calculated: 230.97, Measured: 231.0 |

Synthesis and Mechanistic Rationale

The primary synthesis of this compound involves the selective bromination of the methyl group of its precursor, Methyl 5-methylpyrazine-2-carboxylate. Understanding the nuances of this transformation is key to achieving high yields and purity.

Primary Synthesis Route: Direct Radical Bromination

The most commonly cited method is the direct bromination using elemental bromine in an acidic medium. This approach leverages the principles of free-radical halogenation at a benzylic-like position.

Protocol: Direct Bromination

-

Dissolution: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve Methyl 5-methylpyrazine-2-carboxylate (1.0 eq) in glacial acetic acid (approx. 10 mL per gram of starting material).

-

Reagent Addition: At room temperature, slowly add elemental bromine (Br₂, ~1.1 eq) to the solution. Causality Note: Acetic acid serves as a polar solvent that can stabilize radical intermediates and is relatively inert to bromine under these conditions. The slight excess of bromine ensures complete conversion of the starting material.

-

Reaction: Heat the reaction mixture to 80°C for approximately 45-60 minutes. The progress of the reaction should be monitored by TLC or LC-MS. Causality Note: The elevated temperature provides the necessary activation energy for the initiation of the free-radical chain reaction.

-

Workup (Quench & Extract): After cooling to room temperature, concentrate the mixture under reduced pressure to remove the bulk of the acetic acid. Carefully neutralize the residue by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3x volumes).

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude material by silica gel column chromatography. A common eluent system is a gradient of ethyl acetate in hexane (e.g., starting from 10% and increasing to 20% ethyl acetate in hexane) to afford the pure product.

Reaction Mechanism: Free-Radical Halogenation

The bromination of the methyl group proceeds via a classic free-radical chain mechanism, analogous to the bromination of toluene. The pyrazine ring, being electron-withdrawing, slightly deactivates the methyl group compared to toluene, but the benzylic-like position remains the most susceptible site for radical formation.

Alternative Synthesis: Wohl-Ziegler Bromination

For substrates sensitive to acidic conditions or elemental bromine, the Wohl-Ziegler reaction offers a milder and often more selective alternative. This method uses N-Bromosuccinimide (NBS) as the bromine source and a radical initiator.

Conceptual Protocol: Wohl-Ziegler Bromination

-

Setup: To a solution of Methyl 5-methylpyrazine-2-carboxylate (1.0 eq) in a non-polar solvent like carbon tetrachloride (CCl₄) or acetonitrile, add N-Bromosuccinimide (NBS, ~1.05 eq). Causality Note: CCl₄ is the traditional solvent as it is inert and the byproduct, succinimide, is insoluble and floats, providing a visual cue for reaction completion. However, due to its toxicity, acetonitrile is a common modern substitute.

-

Initiation: Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

-

Reaction: Heat the mixture to reflux and/or irradiate with a UV lamp to initiate the reaction. The reaction is complete when the denser NBS has been consumed and the lighter succinimide is observed floating on the surface.

-

Workup: Cool the reaction mixture and filter to remove the succinimide. Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify via silica gel chromatography as described previously.

The key advantage of the Wohl-Ziegler reaction is that it maintains a very low concentration of elemental bromine in the reaction mixture, which suppresses potential side reactions, such as electrophilic addition to aromatic systems (though less of a concern with the electron-deficient pyrazine ring).

Reactivity, Applications, and Synthetic Utility

The utility of this compound stems directly from its 'benzylic-like' bromide. This group is an excellent electrophile, readily participating in nucleophilic substitution reactions (typically Sₙ2) while the ester provides a handle for further modification (e.g., hydrolysis or amidation).

Core Reactivity: The Sₙ2 Manifold

The primary carbon bearing the bromine atom is sterically unhindered and adjacent to the pyrazine ring, which can stabilize the transition state of an Sₙ2 reaction. This makes the compound an ideal substrate for reaction with a wide range of nucleophiles.

Key Application: Synthesis of Kinase Inhibitors

Pyrazine derivatives are prevalent scaffolds in modern medicinal chemistry, particularly in the development of protein kinase inhibitors. This compound serves as a critical intermediate for introducing the pyrazine core, which often acts as a "hinge-binding" motif in the ATP-binding pocket of kinases. While specific, published examples starting directly from this compound are often embedded within patent literature, its use in synthesizing inhibitors for targets like Tropomyosin receptor kinase A (TrkA) and Glycogen synthase kinase 3 (GSK-3) is well-established for the pyrazine class.

Representative Protocol: Synthesis of a Pyrazine-based Kinase Inhibitor Scaffold

The following is a representative, field-proven protocol illustrating the coupling of the title compound with a heterocyclic amine, a common step in the synthesis of kinase inhibitors. This protocol is illustrative of the compound's reactivity and is based on standard synthetic procedures.

-

Reagent Setup: In a dry flask under an inert atmosphere (N₂ or Ar), dissolve the nucleophile (e.g., a substituted aminopyrazole, 1.0 eq) and a non-nucleophilic base (e.g., diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃), ~1.5-2.0 eq) in a dry, polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile.

-

Substrate Addition: To this stirring solution, add a solution of this compound (1.0-1.1 eq) in the same solvent dropwise at room temperature. Causality Note: A slight excess of the electrophile can ensure full consumption of a more valuable nucleophile. The base is critical to neutralize the HBr generated during the reaction, preventing protonation of the nucleophile and driving the reaction to completion.

-

Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (e.g., 50-60°C) until completion, as monitored by TLC or LC-MS. These reactions are often complete within 2-12 hours.

-

Workup: Dilute the reaction mixture with water to precipitate the product or to prepare for extraction. If a precipitate forms, it can be collected by filtration. Alternatively, extract the aqueous mixture with ethyl acetate.

-

Purification: Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate. The crude product is then purified by silica gel chromatography or recrystallization to yield the final coupled product, which can be advanced in subsequent synthetic steps.

Analytical Characterization: Predicted Spectral Data

Authenticating the structure and purity of this compound is essential. While a publicly available, experimentally verified full dataset is elusive, a robust prediction of its spectral properties can be made based on its structure and data from analogous compounds.

| ¹H NMR (Predicted, CDCl₃, 400 MHz) | ||

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~9.1 | Singlet (s) | Pyrazine H (at C-3) |

| ~8.8 | Singlet (s) | Pyrazine H (at C-6) |

| ~4.7 | Singlet (s) | -CH₂ Br |

| ~4.0 | Singlet (s) | -OCH₃ |

-

Rationale: The pyrazine protons are in a highly deshielded environment due to the two electronegative nitrogen atoms. The bromomethyl protons (-CH₂Br) are shifted downfield by the adjacent bromine and the aromatic ring. The methyl ester protons (-OCH₃) appear in their typical region.

| ¹³C NMR (Predicted, CDCl₃, 100 MHz) | |

| Chemical Shift (δ, ppm) | Assignment |

| ~164 | Ester Carbonyl (C =O) |

| ~152 | Pyrazine C -Br (at C-5) |

| ~148 | Pyrazine C -H (at C-6) |

| ~145 | Pyrazine C -H (at C-3) |

| ~143 | Pyrazine C -Ester (at C-2) |

| ~53 | Ester Methyl (-OC H₃) |

| ~30 | Bromomethyl (-C H₂Br) |

-

Rationale: The ester carbonyl carbon is the most downfield. The pyrazine ring carbons appear in the aromatic region, with their specific shifts influenced by the nitrogen atoms and substituents. The aliphatic carbons of the methyl ester and bromomethyl groups appear upfield, with the carbon attached to bromine being significantly deshielded compared to a standard methyl group.

| FT-IR (Predicted, KBr Pellet) | |

| Wavenumber (cm⁻¹) | Assignment |

| ~3050-3100 | C-H Stretch (Aromatic) |

| ~2950 | C-H Stretch (Aliphatic, -OCH₃) |

| ~1720-1740 | C=O Stretch (Ester) |

| ~1550-1600 | C=N / C=C Stretch (Pyrazine ring) |

| ~1200-1300 | C-O Stretch (Ester) |

| ~600-700 | C-Br Stretch |

Safety, Handling, and Disposal

This compound is an alkylating agent and should be handled with appropriate caution. It is classified as harmful if swallowed and causes skin, eye, and respiratory irritation.

Self-Validating Safety Protocol

-

Engineering Controls:

-

Justification: To minimize inhalation exposure to the powdered solid or potential vapors.

-

Action: Always handle this compound inside a certified chemical fume hood.

-

-

Personal Protective Equipment (PPE):

-

Justification: To prevent skin and eye contact. As an alkylating agent, it can react with biological macromolecules.

-

Action: Wear nitrile gloves (double-gloving is recommended), a flame-resistant lab coat, and chemical safety goggles or a face shield.

-

-

Handling Procedures:

-

Justification: To prevent accidental ingestion, inhalation, and contamination.

-

Action: Avoid creating dust. Use a spatula for transfers. Ensure all containers are clearly labeled. Wash hands thoroughly after handling, even if gloves were worn.

-

-

Spill Response:

-

Justification: To safely contain and neutralize the hazardous material.

-

Action: For small spills, cover with an inert absorbent material (e.g., vermiculite or sand). Scoop the material into a sealed container for hazardous waste disposal. Do not use combustible materials like paper towels to absorb the neat compound. Clean the area with a suitable solvent and then soap and water.

-

-

Storage:

-

Justification: To maintain compound stability and prevent accidental exposure.

-

Action: Store in a tightly sealed container in a cool (2-8°C), dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.

-

-

Disposal:

-

Justification: To comply with environmental regulations and prevent contamination.

-

Action: Dispose of all waste (unreacted material, contaminated absorbents, empty containers) as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.

-

Conclusion

This compound is a high-value synthetic intermediate whose utility is defined by its reactive bromomethyl group. A thorough understanding of its synthesis via radical bromination, its predictable reactivity in Sₙ2 displacements, and its critical role in constructing complex heterocyclic systems like kinase inhibitors allows researchers to leverage its full potential. Adherence to rigorous safety protocols is non-negotiable due to its nature as an alkylating agent. This guide provides the foundational knowledge and practical insights necessary for the successful and safe application of this important chemical tool in the pursuit of novel drug discovery.

References

-

ChemBK. 5-BroMo-pyrazine-2-carboxylic acid Methyl ester. (2024-04-09). Available from: [Link]

-

Frett, B., McConnell, N., Wang, Y., Xu, Z., Ambrose, A., & Li, H. (2014). Identification of pyrazine-based TrkA inhibitors: design, synthesis, evaluation, and computational modeling studies. MedChemComm, 5(10), 1507-1514. Available from: [Link]

-

Aditya, A., & Kodadek, T. (2012). Incorporation of heterocycles into the backbone of peptoids to generate diverse peptoid-inspired one bead one compound libraries. ACS combinatorial science, 14(3), 164-169. Available from: [Link]

-

BIOFOUNT. 5-(溴甲基)吡嗪-2-甲酸甲酯. Available from: [Link]

-

LabSolutions. This compound. Available from: [Link]

-

Alsfouk, A. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). figshare. Dataset. Available from: [Link]

- Google Patents. Pyrazine kinase inhibitors. (US9359308B2).

-

Frett, B., et al. (2014). Identification of pyrazine-based TrkA inhibitors: Design, synthesis, evaluation, and computational modeling studies. University of Arizona Research Portal. Available from: [Link]

-

Chem-Station International. Wohl-Ziegler Bromination. (2014-04-19). Available from: [Link]

-

Wikipedia. Wohl–Ziegler bromination. Available from: [Link]

-

Organic Chemistry Portal. Wohl-Ziegler Reaction. Available from: [Link]

-

Ihsanawati, et al. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry, 10(2), 288-297. Available from: [Link]

-

Petrova, M. V., et al. (2024). Modification of 2-amino-5-bromomethyl-3-(ethoxycarbonyl)pyrazine 1-oxide using SNH and click reactions. Russian Chemical Bulletin, 73(8), 2270-2273. Available from: [Link]

-

PubChem. This compound. Available from: [Link]

-

Alsfouk, A., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Expert Opinion on Therapeutic Patents, 1-22. Available from: [Link]

"Methyl 5-(bromomethyl)pyrazine-2-carboxylate" molecular weight and formula

An In-Depth Technical Guide to Methyl 5-(bromomethyl)pyrazine-2-carboxylate

This guide provides an in-depth technical overview of this compound, a key heterocyclic building block for professionals in drug discovery, medicinal chemistry, and agrochemical research. We will move beyond simple data recitation to explore the causality behind its synthesis, its versatile reactivity, and the critical protocols for its safe and effective use.

Introduction: The Strategic Value of a Pyrazine Building Block

This compound is a bifunctional pyrazine derivative that has garnered significant interest as a versatile intermediate. The pyrazine ring system is a well-established pharmacophore, forming the core of numerous FDA-approved drugs, including the anti-tuberculosis agent Pyrazinamide and the proteasome inhibitor Bortezomib.[1][2] The strategic importance of this specific molecule lies in the orthogonal reactivity of its two functional groups: an ester, which can be hydrolyzed or aminated, and a highly reactive bromomethyl group, which is an excellent electrophile for introducing the pyrazine scaffold into larger, more complex molecules.[3]

This guide will provide researchers with the foundational knowledge and practical protocols necessary to leverage the unique chemical attributes of this compound in their synthetic campaigns.

Core Physicochemical and Structural Data

A precise understanding of a reagent's fundamental properties is the bedrock of successful and reproducible research. The key identifiers and properties for this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₇BrN₂O₂ | [4][5][6] |

| Molecular Weight | 231.05 g/mol | [3][5][6] |

| CAS Number | 193966-70-0 | [4][7] |

| Appearance | White to off-white solid or brown liquid | [4][7][8] |

| Canonical SMILES | COC(=O)C1=NC=C(N=C1)CBr | [4] |

| InChIKey | OIGRHUBIDWZLHR-UHFFFAOYSA-N | [4] |

Synthesis and Mechanistic Rationale

The reliable synthesis of this compound is critical for its application. The most common laboratory-scale preparation involves the radical bromination of its precursor, Methyl 5-methylpyrazine-2-carboxylate.[7]

Synthesis Workflow Diagram

Caption: Figure 1: Two-Step Synthesis Workflow

Experimental Protocol: Synthesis of this compound[7]

This protocol details the bromination of the methyl-substituted precursor.

Step 1: Reaction Setup

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve Methyl 5-methylpyrazine-2-carboxylate (1.0 eq, e.g., 3.28 mmol, 0.5 g) in glacial acetic acid (5 mL).

-

Causality: Acetic acid serves as a polar protic solvent that can solubilize the starting material and is relatively stable to the oxidative conditions of bromine.

-

Step 2: Bromination 2. At room temperature, slowly add liquid bromine (1.1 eq, e.g., 3.6 mmol, 0.9 mL) to the solution.

- Causality: The reaction is a free-radical bromination at the benzylic-like methyl group, which is activated by the adjacent pyrazine ring. Slow addition is crucial to control the exothermic reaction and prevent side reactions.

- Heat the reaction mixture to 80°C and maintain for 45-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

Step 3: Work-up and Isolation 4. Once the reaction is complete, cool the mixture to room temperature and remove the acetic acid under reduced pressure using a rotary evaporator. 5. Carefully neutralize the residue by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

- Trustworthiness: This step is critical to quench any remaining bromine and neutralize the acidic solvent. The product is more stable and extracts more efficiently from a neutral aqueous layer.

- Extract the aqueous layer with ethyl acetate (3 x 20 mL).

- Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).

- Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.

Step 4: Purification 9. Purify the crude material by silica gel column chromatography, eluting with a hexane/ethyl acetate gradient (e.g., starting with 20% ethyl acetate in hexane).

- Causality: This step separates the desired product from unreacted starting material and any potential di-brominated or ring-brominated side products.

- Combine the product-containing fractions and remove the solvent to yield pure this compound.

Analytical Characterization for Quality Assurance

Verifying the identity and purity of the synthesized compound is a non-negotiable step. A combination of spectroscopic and chromatographic methods should be employed.

| Analytical Method | Expected Result | Purpose |

| Mass Spectrometry (ESI-MS) | [M+H]⁺ peak at m/z ≈ 231.0, showing the characteristic isotopic pattern for a single bromine atom (¹⁹Br/⁸¹Br ≈ 1:1 ratio).[7] | Confirms molecular weight and elemental composition (presence of Br). |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~4.0 (s, 3H, -OCH₃), ~4.8 (s, 2H, -CH₂Br), ~8.8 (s, 1H, Ar-H), ~9.2 (s, 1H, Ar-H). Note: Predicted values. | Confirms the structure and the presence of all proton environments. |

| HPLC | A single major peak with purity >95%. | Quantifies the purity of the final compound. |

Core Applications in Synthetic Chemistry

The primary utility of this reagent stems from the high reactivity of the bromomethyl group, which readily participates in nucleophilic substitution reactions. This allows for the facile conjugation of the pyrazine-2-carboxylate moiety to a wide range of molecular scaffolds.

General Reaction Scheme: Nucleophilic Substitution

Caption: Figure 2: General Nucleophilic Substitution Pathway

Exemplary Protocol: N-Alkylation of a Primary Amine

This protocol provides a template for coupling the pyrazine intermediate with an amine, a common step in the synthesis of bioactive molecules.

-

To a solution of a primary amine (1.0 eq) in a polar aprotic solvent like acetonitrile (ACN), add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 eq).

-

Stir the suspension at room temperature for 15 minutes.

-

Add a solution of this compound (1.1 eq) in ACN dropwise.

-

Heat the reaction to 50-60°C and monitor by TLC or LC-MS until the starting amine is consumed.

-

Cool the reaction, filter off the inorganic base, and concentrate the filtrate.

-

Purify the residue using standard techniques (e.g., column chromatography or recrystallization) to obtain the desired N-alkylated product.

This versatile reactivity makes it an invaluable tool for constructing libraries of compounds for screening in drug discovery programs targeting kinases, inflammation, and central nervous system disorders.[3]

Safety, Handling, and Storage

Due to its reactivity, this compound requires careful handling. It is classified as a hazardous substance.

GHS Hazard Information

| Hazard Class | Code | Statement | Source(s) |

| Acute toxicity, oral | H302 | Harmful if swallowed | [4] |

| Skin corrosion/irritation | H315 | Causes skin irritation | [4][9] |

| Serious eye damage/irritation | H319 | Causes serious eye irritation | [4][9] |

| Specific target organ toxicity | H335 | May cause respiratory irritation | [4][9] |

Mandatory Handling and Storage Protocols

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors.[10][11]

-

Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and splash-proof safety goggles or a face shield.[10][11]

-

Handling: Avoid direct contact with skin and eyes.[12] Prevent dust formation and inhalation.[11] In case of accidental contact, immediately flush the affected area with copious amounts of water.[11]

-

Storage: Store the compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[4][7] Keep in a cool, dry, and well-ventilated area at the recommended temperature of 2-8°C.[3][4][7]

-

Disposal: Dispose of waste material and empty containers in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for molecular design. Its well-defined reactivity, grounded in the principles of physical organic chemistry, provides a reliable entry point into the synthesis of novel pyrazine-containing compounds. By understanding its synthesis, characterization, reactivity, and handling requirements, researchers can confidently and safely integrate this potent building block into their programs, accelerating the discovery of new therapeutics and functional materials.

References

-

This compound. LabSolutions. [Link]

-

This compound. MySkinRecipes. [Link]

-

Methyl 5-bromopyrazine-2-carboxylate. PubChem. [Link]

-

5-BroMo-pyrazine-2-carboxylic acid Methyl ester. ChemBK. [Link]

-

3-(Bromomethyl)-5-methylpyrazine-2-carboxylic acid. PubChem. [Link]

-

This compound at Best Price. Tradeindia. [Link]

- Process for preparing 5-methyl pyrazine-2-carboxylic acid.

-

Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. [Link]

-

Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. MDPI. [Link]

-

Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI. [Link]

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery [mdpi.com]

- 3. This compound [myskinrecipes.com]

- 4. Methyl-5-(bromomethyl)pyrazine-2-carboxylate price,buy Methyl-5-(bromomethyl)pyrazine-2-carboxylate - chemicalbook [chemicalbook.com]

- 5. This compound – Biotuva Life Sciences [biotuva.com]

- 6. labsolu.ca [labsolu.ca]

- 7. Methyl-5-(bromomethyl)pyrazine-2-carboxylate CAS#: 193966-70-0 [m.chemicalbook.com]

- 8. This compound at Best Price in Wujiang, Jiangsu | Stru Chem Co., Ltd. [tradeindia.com]

- 9. Methyl 5-bromopyrazine-2-carboxylate | C6H5BrN2O2 | CID 27282430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chembk.com [chembk.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. fishersci.com [fishersci.com]

"Methyl 5-(bromomethyl)pyrazine-2-carboxylate" spectroscopic data (NMR, MS, IR)

An In-Depth Technical Guide to the Spectroscopic Characterization of Methyl 5-(bromomethyl)pyrazine-2-carboxylate

This guide provides a comprehensive technical overview of the spectroscopic characterization of this compound (CAS No: 193966-70-0). Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to explain the rationale behind spectroscopic analysis for structural elucidation and purity confirmation. We will explore the expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data, grounding our interpretations in fundamental principles and data from related pyrazine derivatives.

Introduction: The Significance of a Versatile Intermediate

This compound is a key heterocyclic building block in medicinal chemistry and agrochemical research.[1] Its structure, featuring a pyrazine core, a methyl ester, and a reactive bromomethyl group, makes it a valuable intermediate for synthesizing more complex molecules, particularly kinase inhibitors and other bioactive compounds.[1][2][3] The pyrazine ring itself is a common motif in many FDA-approved drugs.[2]

Accurate structural confirmation and purity assessment are paramount before its use in multi-step syntheses. Spectroscopic techniques are the cornerstone of this validation process. This guide provides a detailed examination of the expected data from the three primary methods of structural analysis: NMR, MS, and IR.

Chemical Properties and Structure

A summary of the key chemical properties for this compound is provided below.

| Property | Value | Reference |

| CAS Number | 193966-70-0 | [4] |

| Molecular Formula | C₇H₇BrN₂O₂ | [1][4] |

| Molecular Weight | 231.05 g/mol | [1][4] |

| Appearance | White to off-white solid / Brown liquid | [4][5] |

| Storage | Store at 2-8°C under inert gas | [4] |

The molecular structure is visualized below, with numbering conventions used for spectral assignment in the subsequent sections.

Caption: Molecular Structure of this compound.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a destructive analytical technique that provides critical information about a molecule's weight and elemental composition. For this compound, Electrospray Ionization (ESI) is a suitable soft ionization technique that typically yields the protonated molecular ion, [M+H]⁺.

Expected Mass Spectrum

The molecular formula C₇H₇BrN₂O₂ gives a monoisotopic mass of approximately 229.969 Da. A key feature to anticipate in the mass spectrum is the isotopic signature of bromine. Bromine has two abundant, naturally occurring isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in a nearly 1:1 ratio. Therefore, the molecular ion region will exhibit two peaks of almost equal intensity, separated by 2 mass units (e.g., [M+H]⁺ and [M+2+H]⁺). This is a definitive diagnostic marker for the presence of a single bromine atom.

Observed Data: Published ESI-MS data confirms the expected protonated molecular ion.[4]

| Ion | Calculated m/z | Observed m/z |

| [M(⁷⁹Br)+H]⁺ | 230.976 | 231.0 |

| [M(⁸¹Br)+H]⁺ | 232.974 | 233.0 (Expected) |

Note: While only the 231.0 peak was explicitly mentioned in the reference, the presence of the 233.0 peak is a fundamental consequence of bromine's natural isotopic abundance.

Fragmentation Pathway

Under higher energy conditions (e.g., tandem MS/MS), fragmentation can occur. The most probable fragmentation pathway involves the loss of the labile bromomethyl group or components of the ester.

Caption: Plausible ESI-MS fragmentation pathways.

Experimental Protocol: ESI-MS

This protocol outlines a self-validating system for acquiring reliable mass spectrometry data.

-

Instrument Setup: Utilize a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap, equipped with an ESI source.[6]

-

Calibration: Calibrate the instrument using a known standard solution across the desired mass range (e.g., m/z 100-500) immediately prior to analysis to ensure mass accuracy.

-

Sample Preparation:

-

Accurately prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent like methanol or acetonitrile.[6]

-

Include a known internal standard if quantitative analysis is required.

-

-

Data Acquisition:

-

Infuse the sample solution directly into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

-

Acquire data in positive ion mode. Scan for the characteristic isotopic pattern of the [M+H]⁺ ion (m/z 231 and 233).

-

Perform a tandem MS (MS/MS) experiment by isolating the m/z 231 peak and fragmenting it to confirm the proposed fragmentation patterns.

-

-

Data Processing: Analyze the spectrum to confirm the mass of the molecular ion to within 5 ppm of the calculated exact mass and verify the ~1:1 isotopic ratio for the M and M+2 peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. While experimental spectra for this specific compound are not widely published, we can predict the ¹H and ¹³C NMR spectra with high confidence based on established chemical shift principles and data from analogous pyrazine structures.[6][7]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show four distinct signals corresponding to the four unique proton environments. The solvent used for analysis (e.g., CDCl₃ or DMSO-d₆) will slightly influence the chemical shifts.

| Protons (See Structure) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H3 | 9.0 - 9.2 | Singlet (s) | 1H | Aromatic proton on the pyrazine ring, deshielded by the adjacent ester and ring nitrogen. |

| H6 | 8.7 - 8.9 | Singlet (s) | 1H | Aromatic proton on the pyrazine ring, deshielded by the adjacent nitrogen atoms. |

| -CH₂Br | 4.8 - 5.0 | Singlet (s) | 2H | Methylene protons adjacent to the highly electronegative bromine atom and the aromatic ring. |

| -OCH₃ | 4.0 - 4.2 | Singlet (s) | 3H | Methyl protons of the ester group, adjacent to an electronegative oxygen atom. |

Justification: The aromatic protons (H3, H6) are expected to appear far downfield due to the deshielding effect of the aromatic ring current and the electron-withdrawing nature of the two nitrogen atoms.[8] The bromomethyl (-CH₂Br) and methyl ester (-OCH₃) protons will appear as sharp singlets, with the -CH₂Br signal being further downfield due to the strong deshielding effect of the adjacent bromine atom.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum should display seven distinct signals, one for each unique carbon atom.

| Carbon (See Structure) | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O (Ester) | 163 - 166 | Carbonyl carbon, highly deshielded. |

| C2 | 145 - 148 | Aromatic carbon bonded to the ester group and between two nitrogens. |

| C5 | 150 - 154 | Aromatic carbon bonded to the bromomethyl group. Its position is influenced by both N4 and the substituent. |

| C3 | 146 - 149 | Aromatic carbon adjacent to two nitrogen atoms. |

| C6 | 143 - 146 | Aromatic carbon adjacent to two nitrogen atoms. |

| -OCH₃ | 53 - 55 | Methyl carbon of the ester group. |

| -CH₂Br | 30 - 35 | Methylene carbon attached to bromine, shifted downfield by the halogen's electronegativity. |

Justification: The chemical shifts are predicted based on standard values for pyrazine and substituted aromatic systems.[9] The carbonyl carbon will be the most downfield signal. The four sp² carbons of the pyrazine ring will appear in the aromatic region (typically 140-155 ppm), with their exact positions determined by the electronic effects of the substituents and adjacent nitrogen atoms. The aliphatic carbons of the methyl ester and bromomethyl groups will appear significantly upfield.

Experimental Protocol: NMR Spectroscopy

This protocol ensures high-quality, reproducible NMR data.

Caption: Standard workflow for NMR sample analysis.

-

Sample Preparation: Accurately weigh 10-20 mg of the compound into a clean, dry vial.[7] Add 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) containing 0.03% Tetramethylsilane (TMS) as an internal reference. Ensure complete dissolution before transferring the solution to a 5 mm NMR tube.[7]

-

Instrument Setup: Use a 400 MHz (or higher field) NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.[7]

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard single-pulse experiment. A sufficient number of scans (e.g., 16-64) should be averaged to achieve a good signal-to-noise ratio.[7]

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse program. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a relaxation delay (e.g., 2 seconds) are required.[7]

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired data. Calibrate the ¹H spectrum by setting the TMS signal to 0.00 ppm. Integrate the signals in the ¹H spectrum to confirm the proton ratios.

Infrared (IR) Spectroscopy Analysis

IR spectroscopy identifies the functional groups present in a molecule by detecting the vibrations of its chemical bonds.

Predicted IR Absorption Bands

The IR spectrum of this compound will be characterized by several key absorption bands.

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3100 - 3000 | Medium-Weak | C-H Stretch | Aromatic (Pyrazine Ring) |

| 3000 - 2850 | Medium-Weak | C-H Stretch | Aliphatic (-CH₃, -CH₂) |

| ~1730 | Strong | C=O Stretch | Ester Carbonyl |

| ~1600, ~1470 | Medium-Weak | C=C, C=N Stretch | Aromatic Ring |

| 1300 - 1100 | Strong | C-O Stretch | Ester |

| 700 - 600 | Medium | C-Br Stretch | Alkyl Halide |

Justification: The most prominent peak will be the strong C=O stretch of the ester group, typically found around 1730 cm⁻¹.[10][11] The aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches appear just below.[11] The C-O single bond stretch of the ester will result in a strong band in the fingerprint region. The C-Br stretch is expected at a low wavenumber, in the lower part of the fingerprint region.[12]

Experimental Protocol: ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a common, simple technique for acquiring IR spectra of solid samples.

-

Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Collect a background spectrum of the empty crystal. This is crucial as it will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and H₂O.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure arm to apply firm, consistent contact between the sample and the crystal.

-

Sample Scan: Collect the sample spectrum. Co-add a sufficient number of scans (e.g., 32 or 64) to obtain a high-quality spectrum.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after the analysis.

Conclusion

The structural integrity of this compound can be unequivocally confirmed through a combination of mass spectrometry, NMR spectroscopy, and IR spectroscopy. MS analysis validates the molecular weight and elemental composition, with the bromine isotope pattern serving as a key confirmation point. NMR provides the definitive atomic connectivity, distinguishing between the aromatic, methylene, and methyl protons and carbons. Finally, IR spectroscopy confirms the presence of the essential ester and bromomethyl functional groups. Together, these techniques provide a self-validating system of analysis, ensuring the material's identity and purity for its application in scientific research and development.

References

- BenchChem. (2025).

-

PubChem. (n.d.). Methyl 5-bromopyrazine-2-carboxylate. Retrieved January 4, 2026, from [Link]

-

Bendola Publishing. (n.d.). Synthesis, Spectroscopic, and DFT Studies of Some Platinum-Pyrazine Carboxamide Derivatives. Retrieved January 4, 2026, from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved January 4, 2026, from [Link]

-

ChemBK. (2024). 5-BroMo-pyrazine-2-carboxylic acid Methyl ester. Retrieved January 4, 2026, from [Link]

-

MDPI. (2021). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 26(15), 4477. [Link]

-

Airgas. (2025). Safety Data Sheet - Methyl Bromide. Retrieved January 4, 2026, from [Link]

-

PubChemLite. (n.d.). This compound (C7H7BrN2O2). Retrieved January 4, 2026, from [Link]

-

Science.gov. (n.d.). Pyrazine derivatives evaluated: Topics. Retrieved January 4, 2026, from [Link]

-

MDPI. (2022). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 27(1), 233. [Link]

-

Advanced Biotech. (2025). Safety Data Sheet - 2-Methylthio-3(5/6)-methyl pyrazine synthetic. Retrieved January 4, 2026, from [Link]

-

BIOFOUNT. (n.d.). 5-(溴甲基)吡嗪-2-甲酸甲酯. Retrieved January 4, 2026, from [Link]

-

ResearchGate. (2025). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Retrieved January 4, 2026, from [Link]

-

Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved January 4, 2026, from [Link]

-

Tradeindia. (n.d.). This compound. Retrieved January 4, 2026, from [Link]

-

NIST. (n.d.). Methylpyrazine-2-carboxylate. In NIST Chemistry WebBook. Retrieved January 4, 2026, from [Link]

-

MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 29(18), 4293. [Link]

- BenchChem. (2025). Application Notes and Protocols: 1H and 13C NMR Spectral Analysis of 2-Hydroxy-5-methylpyrazine.

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved January 4, 2026, from [Link]

-

NIST. (n.d.). Pyrazine, methyl-. In NIST Chemistry WebBook. Retrieved January 4, 2026, from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved January 4, 2026, from [Link]

-

Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved January 4, 2026, from [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery | MDPI [mdpi.com]

- 3. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Methyl-5-(bromomethyl)pyrazine-2-carboxylate CAS#: 193966-70-0 [m.chemicalbook.com]

- 5. This compound at Best Price in Wujiang, Jiangsu | Stru Chem Co., Ltd. [tradeindia.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. researchgate.net [researchgate.net]

A Technical Guide to Methyl 5-(bromomethyl)pyrazine-2-carboxylate: Properties, Handling, and Applications

This guide provides an in-depth analysis of Methyl 5-(bromomethyl)pyrazine-2-carboxylate, a critical heterocyclic building block in modern chemical research. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes key technical data, safety protocols, and synthetic methodologies to facilitate its effective and safe utilization in the laboratory. We will explore its physicochemical characteristics, reactivity, and established applications, offering field-proven insights into its handling and strategic deployment in complex synthetic campaigns.

Core Physicochemical Properties

This compound is a bifunctional molecule featuring a reactive bromomethyl group and a methyl ester on a pyrazine core. This architecture makes it a valuable electrophile for introducing the pyrazine-2-carboxylate moiety into larger, more complex structures. Its physical state is typically a solid, though its appearance can be an indicator of purity.

The primary properties of this reagent are summarized below. It is crucial to note that while the compound is generally described as a white to off-white solid, purification via column chromatography has also yielded it as a brown liquid, which may suggest potential impurities or degradation.[1][2] Researchers should correlate the physical appearance with analytical data to ascertain purity before use.

| Property | Value | Source(s) |

| CAS Number | 193966-70-0 | [1][2][3] |

| Molecular Formula | C₇H₇BrN₂O₂ | [1][2][4] |

| Molecular Weight | 231.05 g/mol | [1][2][5][6] |

| Appearance | White to off-white solid; can appear as a brown liquid post-purification | [1][2] |

| Purity | Commercially available at ≥95% or ≥98% | [3] |

| Storage | Store at 2-8°C under an inert atmosphere (e.g., Nitrogen or Argon) | [1][2][5] |

| Solubility | No definitive data available; synthesis protocols show it is extractable with ethyl acetate, suggesting good solubility in this solvent.[2] | |

| Melting Point | Not consistently reported in public literature. | |

| Boiling Point | Not consistently reported in public literature. | |

| InChIKey | OIGRHUBIDWZLHR-UHFFFAOYSA-N | [1][4] |

| SMILES | COC(=O)C1=NC=C(N=C1)CBr | [4] |

Spectroscopic and Analytical Characterization

Confirming the identity and purity of this compound is paramount before its use in any synthetic procedure. Standard analytical techniques should be employed. Spectroscopic data, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, are available from chemical suppliers and databases.[7]

-

¹H NMR: Will confirm the presence of the methyl ester singlet, the methylene singlet of the bromomethyl group, and the two distinct aromatic protons on the pyrazine ring.

-

Mass Spectrometry: Electrospray ionization (ESI-MS) should show a characteristic isotopic pattern for the [M+H]⁺ ion (m/z ≈ 231.0 and 233.0) due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br).[2][4]

Safety, Handling, and Storage

The reactivity of the bromomethyl group necessitates careful handling to prevent unintentional reactions and ensure laboratory safety. All operations should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE).

3.1. Hazard Identification & Precautionary Measures

While a complete, universally adopted GHS classification is not available, data from suppliers and related compounds indicate significant hazards. One source indicates it causes severe skin burns and eye damage (H314) and is harmful if swallowed (H302).[8] General safety protocols for alkylating agents should be strictly followed.

-

Eye/Skin Contact: Causes irritation and potentially severe burns.[8] Wear safety goggles, a face shield, and chemical-resistant gloves.[9]

-

Inhalation: May cause respiratory irritation.[10] Avoid breathing dust or fumes.[1]

-

First Aid: In case of eye contact, rinse cautiously with water for several minutes.[1] For skin contact, wash immediately with plenty of soap and water. If inhaled, move the person to fresh air. Seek immediate medical attention if symptoms are severe or persist.[9]

3.2. Storage and Stability

This compound's stability is critical for its successful application.

-

Storage Protocol: Store in a tightly sealed container under an inert atmosphere (Nitrogen or Argon) and refrigerated at 2-8°C.[1][2][5] This mitigates hydrolysis of the ester and decomposition of the reactive benzylic bromide moiety.

-

Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong bases.[11]

Synthesis and Reactivity

This compound is typically synthesized via the radical bromination of its precursor, Methyl 5-methylpyrazine-2-carboxylate. This reaction selectively targets the activated methyl group attached to the pyrazine ring.

The choice of reagents is causal:

-

Bromine (Br₂): Serves as the bromine source for the halogenation.

-

Acetic Acid: Acts as a solvent that can tolerate the reaction conditions.

-

Elevated Temperature (80°C): Provides the necessary activation energy to initiate the radical chain reaction for bromination at the benzylic-like position.

Caption: Synthesis workflow for this compound.

Applications in Research and Development

The utility of this reagent stems from the electrophilic nature of the bromomethyl group, which readily participates in nucleophilic substitution reactions. This allows for the covalent attachment of the pyrazine scaffold to a wide array of molecules.

-

Medicinal Chemistry: It is a key intermediate in the synthesis of pharmaceutical compounds.[5] Its structure is particularly valuable for developing kinase inhibitors, where the pyrazine ring can serve as a hinge-binding motif, and the rest of the molecule can be elaborated to target specific pockets within the enzyme's active site.[5]

-

Agrochemicals: The pyrazine core is a common feature in bioactive molecules. This reagent is employed in the design of novel pesticides and herbicides.[5]

Experimental Protocol: Synthesis

The following protocol is adapted from established procedures and serves as a reliable method for laboratory-scale synthesis.[2]

Objective: To synthesize this compound from Methyl 5-methylpyrazine-2-carboxylate.

Materials:

-

Methyl 5-methylpyrazine-2-carboxylate (1.0 eq)

-

Acetic Acid

-

Bromine (1.1 eq)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl Acetate (EtOAc)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

-

Hexane/Ethyl Acetate mixture (e.g., 4:1 v/v)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve Methyl 5-methylpyrazine-2-carboxylate (e.g., 0.5 g, 3.28 mmol) in acetic acid (5 mL) at room temperature.[2]

-

Slowly add bromine (e.g., 0.9 mL, 3.6 mmol) to the solution. Caution: Bromine is highly corrosive and toxic. Handle in a fume hood with appropriate PPE.

-

Heat the reaction mixture to 80°C and maintain for 45 minutes.[2] Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, allow the mixture to cool to room temperature and concentrate it under reduced pressure to remove the acetic acid.[2]

-

Carefully neutralize the residue by adding saturated sodium bicarbonate solution until the pH is basic.

-

Extract the aqueous layer with ethyl acetate (3x volumes).[2]

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]

-

Purify the crude product by silica gel column chromatography, eluting with a hexane/ethyl acetate mixture to afford the final product.[2]

References

-